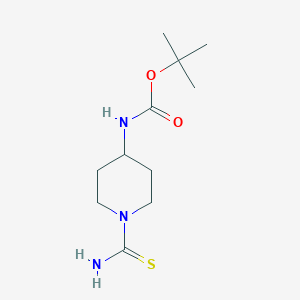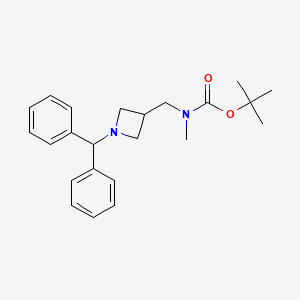![molecular formula C9H9BrClN3 B1526747 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 885720-87-6](/img/structure/B1526747.png)
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C9H9BrClN3 and its molecular weight is 274.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, are synthesized for their diverse biological activities. A notable method involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines to produce a series of pyrazolo[1,5-a]pyrimidines with potential antitrypanosomal activity (Abdelriheem, Yasuda, & Abdelhamid, 2017).
Electrophilic Substitutions and Synthetic Applications
Electrophilic substitution reactions involving pyrazolo[1,5-a]pyrimidines have been explored to develop novel compounds with potential pharmacological applications. For example, novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines were synthesized, showing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in organic synthesis (Atta, 2011).
Ring Rearrangement and Diversification
Research into ring rearrangement of triazolo[4,3-c]pyrimidines into their [1,5-c] analogues demonstrates the synthetic versatility of halogenated pyrimidines, providing a pathway for the diversification of these compounds. Such transformations are useful for generating new derivatives with potential utility in medicinal chemistry (Tang, Wang, Li, & Wang, 2014).
Molecular Structure Analysis
The study of the molecular structure of pyrazolo[1,5-a]pyrimidines through X-ray diffractometry and theoretical analyses enhances understanding of their physicochemical properties and potential interactions in biological systems. This information is crucial for the rational design of novel compounds based on the pyrazolo[1,5-a]pyrimidine scaffold (Frizzo, Scapin, Campos, Moreira, & Martins, 2009).
Novel Synthesis Strategies
Innovative synthesis strategies for pyrazolo[1,5-a]pyrimidines, such as the discovery of a phenoxide leaving group SNAr strategy, highlight the ongoing development of efficient and versatile methods for constructing complex pyrazolo[1,5-a]pyrimidine-based molecules. This advancement opens avenues for the synthesis of compounds with targeted properties for various applications (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).
Eigenschaften
IUPAC Name |
3-bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3/c1-3-6-5(2)13-9-7(10)4-12-14(9)8(6)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGMGQUNZXDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)Br)N=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B1526679.png)

![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)



![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)
